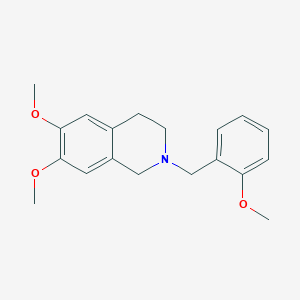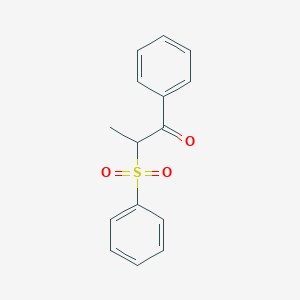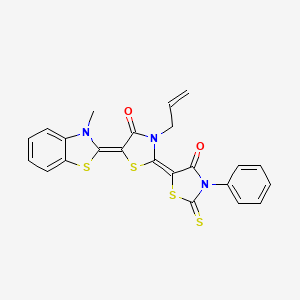
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMBM-THIQ has shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and glutamate, which are all important neurotransmitters involved in various physiological processes. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to act as an antagonist at the NMDA receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of antioxidant enzymes, which help protect the brain from oxidative stress. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve mitochondrial function, which is important for energy production in the brain.
実験室実験の利点と制限
One of the advantages of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. Additionally, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has low toxicity and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its effects on various neurotransmitter systems in the brain. Other potential applications for 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline include its use in the treatment of neurodegenerative diseases and its potential as a cognitive enhancer.
合成法
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-methoxybenzyl bromide, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound. The intermediate is subsequently reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to yield the final product, 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6,7-dimethoxy-2-(2-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to have potential applications in the treatment of addiction and depression.
特性
IUPAC Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-7-5-4-6-15(17)12-20-9-8-14-10-18(22-2)19(23-3)11-16(14)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUIXRQYYNHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)

![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
![2-(4-bromophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5206664.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![1-(3-methoxybenzyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5206674.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)


![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)